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Compound of Interest

2-Hydroxy-3-methylphenylboronic
Compound Name: d
aci

cat. No.: B1592333

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3-
methylphenylboronic acid

Introduction: The Structural Elucidation of a
Versatile Reagent

2-Hydroxy-3-methylphenylboronic acid (CAS No. 259209-22-8, Molecular Formula:
C7H9BO:3) is an organoboron compound of significant interest in synthetic organic chemistry.[1]
[2] As a bifunctional molecule featuring a boronic acid, a hydroxyl group, and a methyl group on
an aromatic scaffold, it serves as a valuable building block, particularly in Suzuki-Miyaura
cross-coupling reactions for the formation of complex biaryl structures. An unambiguous
confirmation of its molecular structure is paramount for its application in pharmaceutical and
materials science research.

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-
Hydroxy-3-methylphenylboronic acid. As a Senior Application Scientist, the focus extends
beyond mere data presentation to the causality behind experimental choices and the logic of
spectral interpretation. The following sections detail the predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles
and data from analogous compounds.

Molecular Structure
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Caption: Molecular structure of 2-Hydroxy-3-methylphenylboronic acid.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Hydroxy-3-methylphenylboronic acid, both *H and 3C NMR are
essential for structural confirmation.

Experimental Protocol: A Self-Validating System

e Sample Preparation: Dissolve ~5-10 mg of 2-Hydroxy-3-methylphenylboronic acid in ~0.7
mL of deuterated dimethyl sulfoxide (DMSO-de).

o Expert Insight (Causality): DMSO-ds is the solvent of choice over more common solvents
like CDCIs. Its ability to form hydrogen bonds slows down the chemical exchange of the
acidic protons on the hydroxyl (-OH) and boronic acid (-B(OH)z) groups. This allows them
to be observed as distinct, albeit often broad, signals in the *H NMR spectrum, which is
critical for full characterization.[3]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
setting its signal to 0.00 ppm.

o Data Acquisition (*H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. A
standard pulse sequence is sufficient. Ensure a sufficient number of scans (e.g., 16 or 32) to
achieve a good signal-to-noise ratio.

o Data Acquisition (33C NMR): Acquire a proton-decoupled 13C NMR spectrum on the same
instrument. A larger number of scans will be necessary due to the low natural abundance of
the 13C isotope.

'H NMR Spectroscopy: Predicted Data and Interpretation

The *H NMR spectrum will provide information on the number of different proton environments,
their chemical shifts, integration (ratio of protons), and splitting patterns (neighboring protons).
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Predicted
Chemical Shift  Multiplicity Integration Assignment

(6, ppm)

Rationale and
Interpretation

The phenolic
proton is acidic
and its chemical
shift is highly
concentration
and temperature
dependent. Itis

) ) expected to be a

~9.5-105 Singlet (broad) 1H Phenolic -OH )

broad singlet due
to hydrogen
bonding and
exchange. Its
downfield shift is
characteristic of

phenolic protons.

[4]

The two protons
of the boronic
acid group are
equivalent and
exchangeable.
They typically

Boronic acid - appear as a

B(OH)z broad singlet. 1B
NMR

spectroscopy is a

~8.0 Singlet (broad) 2H

more direct
method for
analyzing the

boron center.[5]

~7.2-7.4 Doublet 1H Ar-H (H-6) This proton is
ortho to the

electron-
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withdrawing
boronic acid
group and will be
the most
deshielded of the
aromatic protons.
It will be split by
the adjacent H-5.

This proton is
ortho to the
electron-donating
methyl group and
para to the
~7.0-7.2 Doublet 1H Ar-H (H-4)
hydroxyl group. It
will be split by
the adjacent H-5,
appearing as a
doublet.

This proton is
situated between
H-4 and H-6 and
will be split by
both, resulting in
a triplet or
doublet of
doublets. Itis
~6.8-7.0 Triplet 1H Ar-H (H-5) generally the
most upfield of
the aromatic
signals due to
the influence of
the ortho-
hydroxyl and
meta-methyl

donating groups.
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The methyl
protons are
attached to an
aromatic ring and
~2.2-24 Singlet 3H -CHs prlclally a.ppear
in this region as
a sharp singlet,
as there are no
adjacent protons

to couple with.[4]

3C NMR Spectroscopy: Predicted Data and
Interpretation

The proton-decoupled 13C NMR spectrum will show a single peak for each unique carbon
environment. The chemical shifts are highly sensitive to the electronic environment.
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Predicted Chemical Shift

Assignment
(3, ppm)

Rationale and
Interpretation

~170 - 185 C=0 (in acids/esters)

Not applicable, but for

comparison.

~155 - 160 C2 (Ar, C-OH)

The carbon atom directly
attached to the highly
electronegative oxygen of the
hydroxyl group is significantly
deshielded and shifted
downfield.[6][7]

~135 - 140 C6 (Ar, C-B)

The boronic acid group is
electron-withdrawing, causing
a downfield shift for the carbon
it is attached to. The exact
position can be broad due to
quadrupolar relaxation of the

adjacent 1B nucleus.

~130 - 135 C4 (Ar, C-H)

Aromatic carbon in a typical

region.

~125 - 130 C1 (Ar, C-H)

Aromatic carbon in a typical

region.

~120 - 125 C3 (Ar, C-CHs)

The methyl group has a minor
shielding effect on the carbon
it's attached to compared to an

unsubstituted carbon.

~115 - 120 C5 (Ar, C-H)

This carbon is ortho to the
strongly electron-donating
hydroxyl group, which causes
significant shielding and an
upfield shift compared to other

aromatic carbons.[6][7]

~15-20 -CHs

The methyl carbon appears in

the typical aliphatic region,
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shifted slightly downfield due
to its attachment to the sp2

hybridized aromatic ring.[7]

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

o Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200
mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine
powder and press it into a transparent pellet using a hydraulic press.

o Expert Insight (Causality): KBr is used because it is transparent in the mid-IR range (4000-
400 cm~1) and does not contribute any interfering signals. The high pressure ensures the
sample is dispersed in a solid matrix, minimizing scattering.

» Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and
record the spectrum. A background spectrum of the empty spectrometer should be recorded
first and automatically subtracted.

Expected Spectrum and Interpretation

The IR spectrum of 2-Hydroxy-3-methylphenylboronic acid will be a composite of
absorptions from the phenol, methyl, and phenylboronic acid moieties.
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Wavenumber
Range (cm™?)

Vibration Type Intensity

Interpretation

3600 - 3200

O-H stretch Strong, Broad

This very prominent
broad band is
characteristic of
hydrogen-bonded
hydroxyl groups. It
arises from both the
phenolic -OH and the
two -B(OH)z groups.
[BI[C1[10][11]

3100 - 3000

C-H stretch (aromatic)  Medium to Weak

These absorptions are
characteristic of the C-
H bonds on the

benzene ring.[9]

~2950 - 2850

C-H stretch (aliphatic) Medium to Weak

These bands
correspond to the
stretching vibrations of
the C-H bonds in the
methyl (-CHs) group.
[12]

1600 & 1500

C=C stretch (aromatic

) Medium to Strong
ring)

These two bands are
diagnostic for the
presence of a
benzene ring.[9][10]
[11]

~1380 - 1320

B-O stretch

) Strong
(asymmetric)

This is a key
diagnostic band for
the boronic acid
functional group. The
B-O bond has a
strong dipole moment,
leading to a strong

absorption.[8]
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The stretching
vibration of the C-O
bond in phenols
~1220 C-O stretch (phenol) Strong ty.plcaII)./ appear.s "
this region and is a
strong indicator of this
functional group.[9]

[10]

The pattern of these

bands can sometimes

give information about
850 - 750 C-H out-of-plane bend  Strong o

the substitution

pattern on the

aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and structural
features.

Experimental Protocol

 lonization Method: Electrospray lonization (ESI) is a suitable soft ionization technique. For
boronic acids, negative ion mode (ESI-) is often highly effective, as the boronic acid can be
readily deprotonated to form a stable [M-H]~ anion.[13]

o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their m/z ratio.

e Tandem MS (MS/MS): To gain structural information, the [M-H]~ ion can be selected and
subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation
pattern.[14][15]

Expected Data and Fragmentation Analysis

The molecular weight of C7H9sBOs is 151.96 g/mol .[1]
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m/z Value (Expected) lon Interpretation

The deprotonated molecular

ion. Its presence confirms the
151.0 [M-H]~ ]

molecular weight of the

compound.

Loss of a water molecule from

the deprotonated parent ion is
133.0 [M-H - H20]~ a common fragmentation

pathway for molecules with

hydroxyl groups.

This fragment could arise from

more complex rearrangements

and cleavages of the ring and
91.0 [CsH4BO]~ o

boronic acid group, a pattern

seen in phenylboronic acid

fragmentation.[16]

The boron dioxide anion is a
very common and
characteristic fragment

43.0 [BO2]~ observed in the mass spectra
of boronic acids, often
appearing as a dominant peak.
[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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